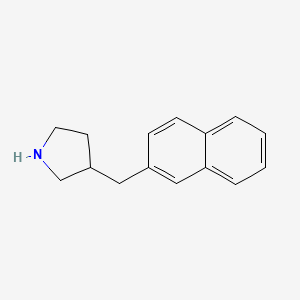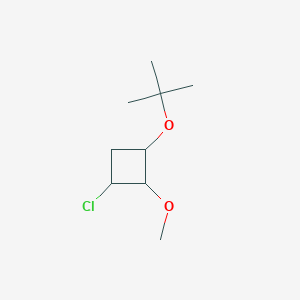
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .
Comparación Con Compuestos Similares
- 1-(Tert-butoxy)-3-chlorocyclobutane
- 1-(Tert-butoxy)-2-methoxycyclobutane
- 1-(Tert-butoxy)-3-methoxycyclobutane
Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .
Propiedades
Fórmula molecular |
C9H17ClO2 |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3 |
Clave InChI |
CUDPMFXVPRITGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CC(C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
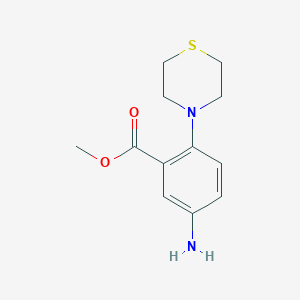
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)

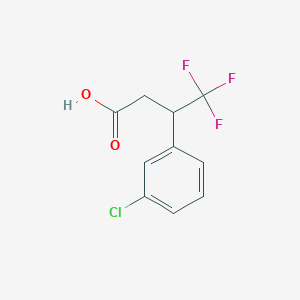

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
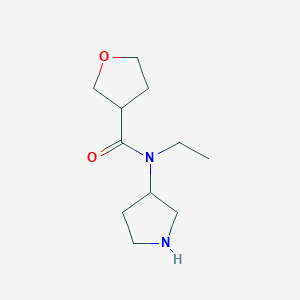
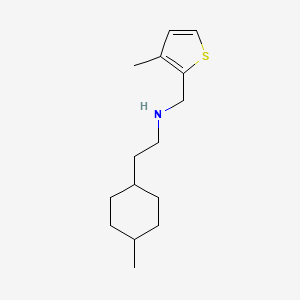
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
